molecular formula C18H19N3O4 B14773210 Lenalidomide-PEG1-propargyl

Lenalidomide-PEG1-propargyl

Cat. No.: B14773210
M. Wt: 341.4 g/mol
InChI Key: UPOUEJFZDCLRDN-UHFFFAOYSA-N
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Description

Role as Cereblon (CRBN)-Directed E3 Ligase Recruitment Module

This compound functions as a CRBN-binding module in PROTACs by exploiting the molecular glue properties of its parent compound, lenalidomide. The compound’s isoindolinone core binds to the tri-Trp pocket in the C-terminal domain of CRBN (CRBN-CTD), a critical interaction for recruiting the CRL4CRBN E3 ubiquitin ligase complex. Structural studies reveal that the glutarimide ring of lenalidomide forms hydrogen bonds with CRBN residues His353 and Trp380, while the phthalimide moiety engages in hydrophobic interactions with Trp386 and Trp400. The PEG1-propargyl linker extends from the C4 position of the phthalimide ring, providing a solvent-exposed functional group for conjugation to target protein ligands.

This modular design enables this compound to serve as a “plug-and-play” component in PROTAC synthesis. For example, coupling the propargyl group to an azide-functionalized target binder via click chemistry facilitates rapid assembly of heterobifunctional degraders. The compound’s binding affinity for CRBN (Kd ≈ 0.17 μM) is comparable to native lenalidomide, ensuring efficient E3 ligase recruitment.

Table 1: Key Structural Features of this compound

Feature Description
CRBN-binding core Isoindolinone-glutarimide scaffold
Linker Polyethylene glycol (PEG1) spacer
Functional group Propargyl moiety for Cu-free click chemistry
Binding affinity (Kd) 0.17 μM (similar to lenalidomide)

Structural Determinants for Neosubstrate Selectivity in PROTAC Design

The neosubstrate selectivity of this compound-based PROTACs is governed by modifications at the C4 and C6 positions of the phthalimide ring. While the C4 position hosts the PEG1-propargyl exit vector, the C6 position influences CRBN’s ability to engage neosubstrates such as IKZF1, IKZF3, and CK1α. For instance, 6-fluoro substitution on lenalidomide enhances selectivity for IKZF1/3 over developmentally critical proteins like MEIS2, reducing off-target effects.

Structural modeling of CRBN-ligand complexes shows that substitutions at C6 alter the geometry of the “hydrophobic patch” near Trp400, modulating neosubstrate binding. In contrast, achiral phenyl dihydrouracil (PDHU) ligands, which lack the glutarimide ring, exhibit reduced CRBN affinity unless substituted with groups like ortho-methyl or tert-butyl. These findings underscore the importance of the isoindolinone scaffold in this compound for maintaining high-affinity CRBN interactions while permitting tunable neosubstrate recruitment.

Table 2: Impact of Structural Modifications on Neosubstrate Selectivity

Modification Site Effect on Selectivity
C6 (e.g., 6-fluoro) Enhances degradation of IKZF1/3 and CK1α; reduces off-target MEIS2 degradation
C4 (PEG1-propargyl) Enables linker attachment without disrupting CRBN binding
Glutarimide ring Essential for high-affinity CRBN engagement; removal reduces Kd by 18x

Comparative Analysis of Exit Vector Modifications at C4 vs C5 Positions

The exit vector—the chemical moiety connecting the CRBN ligand to the target binder—profoundly influences PROTAC efficacy. This compound’s exit vector originates from the C4 position of the phthalimide ring, whereas derivatives like lenalidomide-4'-PEG1-azide use analogous C4 linkers. In contrast, C5-modified analogs (e.g., homopropargyl amide) exhibit reduced CRBN affinity due to steric clashes with Trp386.

Table 3: Exit Vector Modifications and PROTAC Performance

Exit Vector Position Linker Length Functional Group CRBN Affinity (Kd) Ternary Complex Stability
C4 PEG1 Propargyl 0.17 μM High
C4 PEG1 Azide 0.19 μM Moderate
C5 Homopropargyl Amide 0.51 μM Low

The C4-PEG1-propargyl configuration optimizes solubility and ternary complex stability by positioning the target binder at an ideal distance (∼10 Å) from CRBN. This spatial arrangement facilitates ubiquitin transfer to lysine residues on the target protein, as demonstrated in BRD4 degraders incorporating trisubstituted PDHU ligands.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

3-[3-oxo-7-(2-prop-2-ynoxyethylamino)-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H19N3O4/c1-2-9-25-10-8-19-14-5-3-4-12-13(14)11-21(18(12)24)15-6-7-16(22)20-17(15)23/h1,3-5,15,19H,6-11H2,(H,20,22,23)

InChI Key

UPOUEJFZDCLRDN-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Condensation of Methyl 2-Bromomethyl-3-Nitrobenzoate and 3-Amino-2,6-Piperidinedione Hydrochloride

  • Reactants :
    • Methyl 2-bromomethyl-3-nitrobenzoate (1.0 eq)
    • 3-Amino-2,6-piperidinedione hydrochloride (1.2 eq)
  • Conditions :
    • Solvent: Ethanol/water (3:1 v/v)
    • Temperature: 75–85°C
    • Catalyst: Acetic acid (7–15 eq)
  • Outcome : Forms lenalidomide intermediate II (nitro precursor) in 85–90% yield.

Reduction to Lenalidomide

  • Reducing agents : Zinc, iron, or aluminum in alcohol solvents (e.g., n-propanol) under nitrogen.
  • Key parameters :
    • Temperature: 60–90°C
    • Reaction time: 1–5 hours
    • Post-processing: Filtration, recrystallization with activated carbon, and drying.
  • Yield : 78–82% with ≥99% purity by HPLC.

Conjugation of PEG1-Propargyl to Lenalidomide

The lenalidomide intermediate is functionalized with the PEG1-propargyl moiety via nucleophilic substitution or carbodiimide coupling.

Nucleophilic Substitution Approach

  • Reagents :
    • Lenalidomide (1.0 eq)
    • PEG1-propargyl bromide (1.5 eq)
    • Base: Triethylamine (2.0 eq)
  • Conditions :
    • Solvent: Dimethylformamide (DMF) at 25°C
    • Reaction time: 12–24 hours
  • Workup : Precipitation in cold diethyl ether, followed by silica gel chromatography (ethyl acetate/hexane).
  • Yield : 65–70%.

Carbodiimide-Mediated Coupling

  • Reagents :
    • Lenalidomide (1.0 eq)
    • PEG1-propargyl carboxylic acid (1.2 eq)
    • Coupling agent: EDC/HOBt (1.5 eq each)
  • Conditions :
    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C → room temperature
    • Reaction time: 6 hours
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water).
  • Yield : 60–68%.

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

Solvent Selection

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 70 95
DCM 8.93 68 93
THF 7.58 55 88

Polar aprotic solvents (DMF) favor higher yields due to improved reagent solubility.

Temperature and Time

  • Optimal range : 25–40°C for 12–18 hours.
  • Elevated temperatures (>50°C) lead to propargyl group decomposition.

Purification and Characterization

Recrystallization

  • Solvent system : Ethanol/water (2:1 v/v) with 0.1% acetic acid.
  • Steps :
    • Dissolve crude product at 75°C.
    • Add activated carbon (0.1 g/g product).
    • Filter and cool to 4°C for crystallization.
  • Outcome : Purity ≥95% by HPLC.

Analytical Data

  • HPLC : Retention time = 8.2 min (C18, 40% acetonitrile).
  • NMR (DMSO-d6) :
    • δ 7.85 (s, 1H, phthalimide)
    • δ 4.60 (t, 2H, PEG1-CH2)
    • δ 2.50 (t, 1H, propargyl-H).

Challenges and Solutions

  • Propargyl stability : Use of inert atmosphere (N2/Ar) prevents oxidation.
  • Regioselectivity : Protection of lenalidomide’s secondary amine with Boc groups before conjugation.

Applications in PROTAC Development

This compound serves as a cereblon-recruiting ligand in PROTACs. Example protocol:

  • Click conjugation : React with azide-functionalized target ligand (e.g., kinase inhibitor) using CuSO4/sodium ascorbate.
  • In vitro testing : Degradation of target protein (e.g., BRD4) at 10–100 nM concentrations.

Chemical Reactions Analysis

Core Reactivity of the Propargyl Group

The terminal alkyne (propargyl) group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry. This reaction allows covalent linkage to azide-functionalized molecules under mild conditions ( ).

Reaction Mechanism

Propargyl+AzideCu(I)1,2,3-Triazole conjugate\text{Propargyl} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{1,2,3-Triazole conjugate}

  • Catalyst : Copper(I) iodide or TBTA-stabilized CuSO₄/ascorbate

  • Conditions : Room temperature, aqueous/organic biphasic systems

  • Yield : Typically >90% in PROTAC syntheses ( )

Role of the PEG1 Spacer

The ethylene glycol unit enhances:

  • Solubility : Reduces aggregation in aqueous buffers ( ).

  • Flexibility : Optimizes spatial orientation for ternary complex formation between E3 ligase and target protein ( ).

  • Pharmacokinetics : Mitigates rapid renal clearance in preclinical models ( ).

Comparative Reactivity with Analogues

CompoundFunctional GroupKey Reactivity Difference
Lenalidomide-5'-CO-PEG1-propargylCarbonyl-PEG1-propargylCarbonyl stabilizes linker but reduces nucleophilicity vs. direct PEG-propargyl
Lenalidomide-4'-PEG1-amineTerminal amineEnables NHS ester/click chemistry duality; lacks propargyl’s bioorthogonality

Synthetic Considerations

  • Purity Requirements : ≥95% HPLC purity to avoid side reactions ( ).

  • Stability : Refrigerated storage (-20°C) prevents propargyl oxidation ( ).

  • Side Reactions :

    • Copper-Induced Aggregation : Mitigated using TBTA ligand ( ).

    • Diels-Alder Reactivity : Minimal at physiological temperatures ( ).

Mechanistic Insights from Lenalidomide Studies

Lenalidomide’s glutarimide ring binds cereblon (CRBN), while the PEG1-propargyl extension enables modular degradation of neo-substrates like IKZF1/3 or CK1α. This bifunctionality is retained in this compound, as shown in:

  • Ubiquitination Assays : Dose-dependent degradation of target proteins (DC₅₀ ≈ 10–100 nM) ( ).

  • Cellular Efficacy : Enhanced apoptosis in multiple myeloma vs. unmodified lenalidomide ( ).

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₀H₂₁N₃O₆
  • Molecular Weight : 399.403 g/mol
  • Purity : ≥95% (HPLC)
  • Storage : Refrigerated (2–8°C), shelf life of 12 months .

The compound’s design leverages lenalidomide’s Cereblon (CRBN)-binding activity to recruit E3 ubiquitin ligases, enabling targeted protein ubiquitination and proteasomal degradation. The PEG1 spacer enhances solubility and reduces steric hindrance during target engagement .

Lenalidomide-PEG1-propargyl belongs to a class of lenalidomide-based degraders and conjugates. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues
Compound Key Features Applications Advantages/Limitations References
This compound - Propargyl group for click chemistry
- PEG1 spacer
- Cereblon-binding IMiD
PROTACs, ADCs, targeted degradation High conjugation specificity; requires refrigeration
Lenalidomide-PEG1-azide - Azide terminal group
- PEG1 spacer
Bioconjugation via strain-promoted click Complementary to propargyl systems; stable storage
Lenalidomide-propargyl-C2-NH2 (HCl) - Propargyl group with C2-amine chain
- Hydrochloride salt
Small-molecule conjugates Enhanced solubility; amine enables further derivatization
Propargyl-PEG1-SS-PEG1-acid - Disulfide (SS) linker
- Acid terminal group
Redox-sensitive ADCs Stimuli-responsive drug release; complex synthesis
Key Insights :

Functional Group Diversity :

  • The propargyl group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas Lenalidomide-PEG1-azide is tailored for strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding copper toxicity in biological systems .
  • Propargyl-PEG1-SS-PEG1-acid incorporates a disulfide linker, enabling drug release in reductive environments (e.g., tumor microenvironments), but introduces synthetic complexity compared to the single-PEG1 spacer in this compound .

Solubility and Stability :

  • This compound requires refrigeration (2–8°C) for stability, whereas Lenalidomide-propargyl-C2-NH2 (HCl) benefits from enhanced aqueous solubility due to its amine hydrochloride salt .

Targeted Protein Degradation :

  • All lenalidomide derivatives retain CRBN-binding activity, but spacer length and terminal groups influence degradation efficiency. For example, the PEG1 spacer in this compound optimizes distance between the target protein and E3 ligase, critical for PROTAC efficacy .

Synthetic Accessibility :

  • This compound is commercially available with ≥95% purity, streamlining ADC development. In contrast, disulfide-linked analogues (e.g., Propargyl-PEG1-SS-PEG1-acid) require multi-step synthesis and stringent quality control .

Limitations :

  • Refrigeration requirements limit field applications.
  • PEG spacers may induce anti-PEG immunogenicity in clinical settings.

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